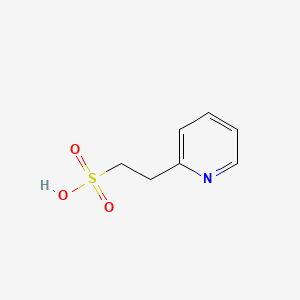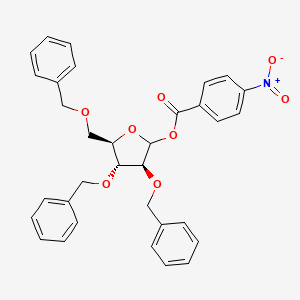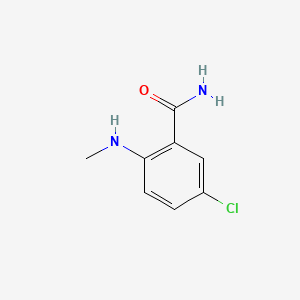
2-乙炔基甲苯
描述
2-Methylphenylacetylene (2-MPA) is an organic compound that belongs to the class of phenylacetylenes. It is an important intermediate in the synthesis of various industrial chemicals and pharmaceuticals. It is also used in the synthesis of polymers and other materials. 2-MPA is a colorless liquid with a boiling point of 88°C and a melting point of -36°C. It is insoluble in water but soluble in most organic solvents.
科学研究应用
有机合成
2-乙炔基甲苯是有机合成中的一个通用构建模块。 它在离子催化剂的存在下发生二聚反应 ,这可能是合成复杂有机分子中的一个关键步骤。它形成碳-碳键的能力使其在构建芳香族化合物方面具有价值,而芳香族化合物是创建药物、农药和聚合物的基础。
药物研究
在药物研究中,2-乙炔基甲苯的反应性被用来合成药物开发的中间体 。它的乙炔基可以被修饰以创建药效团,药效团是分子中负责其生物活性的部分。这种化合物的衍生物有可能为各种疾病带来新的治疗方法。
材料科学
2-乙炔基甲苯在材料科学中发挥作用,特别是在合成新型有机材料方面 。将其掺入聚合物可以改变其性质,例如热稳定性和刚度,使其适用于特定应用,如涂层、粘合剂和电子设备。
化学工程过程
在化学工程中,2-乙炔基甲苯用于工艺优化。 其可预测的反应性曲线允许开发高效的合成路线,最大限度地减少工业规模化学生产中的浪费并提高产量 .
环境科学
该化合物与其他化学物质的相互作用使其成为环境科学研究的主题。 了解其在大气条件下的行为有助于对污染模式进行建模,并制定针对挥发性有机化合物的缓解策略 .
分析化学
2-乙炔基甲苯用作分析化学中校准仪器和开发分析方法的标准 。它独特的化学特征有助于准确检测和量化复杂混合物。
生物化学
在生物化学中,研究了2-乙炔基甲苯的衍生物与其生物分子的相互作用。 该领域的研究可以为酶机制和仿生催化剂的设计提供见解 .
农业化学
最后,2-乙炔基甲苯的衍生物可能在农业化学中找到应用。 它们可用于合成保护农作物免受害虫侵害或促进生长的化合物,从而有助于可持续农业实践 .
作用机制
Mode of Action
It is known that 2-ethynyltoluene undergoes dimerization in the presence of an ionic catalyst . This suggests that it may interact with its targets through a similar mechanism, potentially forming dimers or other complex structures.
Biochemical Pathways
The compound’s ability to undergo dimerization suggests that it may be involved in pathways related to molecular binding or complex formation .
Result of Action
Given its ability to undergo dimerization, it may have the potential to alter molecular structures or functions .
安全和危害
属性
IUPAC Name |
1-ethynyl-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8/c1-3-9-7-5-4-6-8(9)2/h1,4-7H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBSUWNEMXUTAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
113781-24-1 | |
| Record name | Benzene, 1-ethynyl-2-methyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113781-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50227407 | |
| Record name | 2-Methylphenylacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50227407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
766-47-2 | |
| Record name | 2-Methylphenylacetylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylphenylacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50227407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethynyl-2-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What happens when 2-Ethynyltoluene undergoes microwave flash pyrolysis?
A1: According to the research, subjecting 2-Ethynyltoluene to microwave flash pyrolysis (MFP) primarily yields indene. This transformation occurs through a Roger Brown rearrangement, involving a 1,2-hydrogen shift to form a vinylidene intermediate, followed by cyclization [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![5-Nitro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1295182.png)
![Dithieno[2,3-b:3',2'-d]thiophene](/img/structure/B1295185.png)